
2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid
説明
The compound “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “3-(N-Boc-aminomethyl)phenylboronic acid” and “4-(Boc-aminomethyl)benzeneboronic acid” are known . These compounds are typically synthesized using methods such as cationic ring-opening polymerization .
科学的研究の応用
Antimicrobial Development
The compound has been utilized in the synthesis of advanced antimicrobial cationic polymers. These polymers target bacterial membranes and offer several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect. They are particularly effective against multi-drug resistant (MDR) organisms and have potential applications in overcoming bacterial membrane-related resistance mechanisms .
Antibiofilm Agents
In addition to their antimicrobial properties, these cationic polymers can act as antibiofilm agents. Biofilms are complex communities of microorganisms that are difficult to eradicate due to their protective matrix. The ability of these polymers to disrupt biofilms makes them valuable for applications in medical device coatings and water treatment systems .
Proteomics Research
This compound is used in proteomics research, where it serves as a building block for the synthesis of complex molecules. Its protected amino group enables selective reactions, which is crucial for studying protein structures and functions .
Neutron Capture Therapy
Boron-containing compounds like “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” are explored for their use in neutron capture therapy. This cancer treatment method targets tumor cells with boron compounds, which are then irradiated with neutrons to produce cytotoxic radiation .
作用機序
Target of Action
It’s known that similar compounds have been used in the synthesis of cationic peptidomimetics . These molecules target bacterial membranes, offering a promising approach to combat antibiotic-resistant bacteria .
Mode of Action
The compound’s mode of action is likely related to its interaction with bacterial membranes. As part of a cationic peptidomimetic, it can damage the bacterial membrane, leading to the death of the bacteria
Biochemical Pathways
It’s known that cationic peptidomimetics can disrupt bacterial membrane integrity, leading to leakage of intracellular contents and ultimately cell death . This suggests that the compound may affect pathways related to membrane stability and integrity.
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential role in damaging bacterial membranes. This can lead to the leakage of intracellular contents, disruption of essential cellular processes, and ultimately, bacterial cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can influence the rate of hydrolysis of boronic pinacol esters, which are related compounds . Therefore, the physiological environment in which the compound is administered could impact its stability and effectiveness.
特性
IUPAC Name |
5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJXVFJTMBYODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

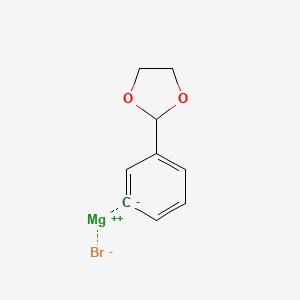
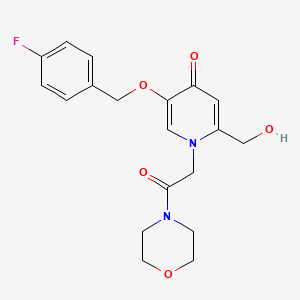
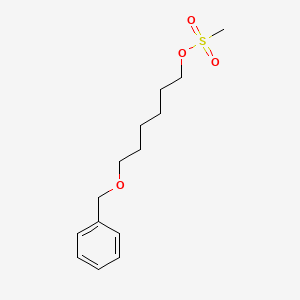
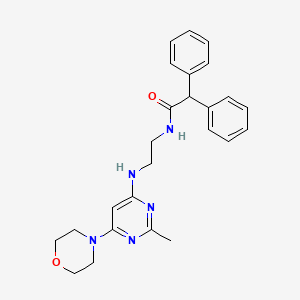
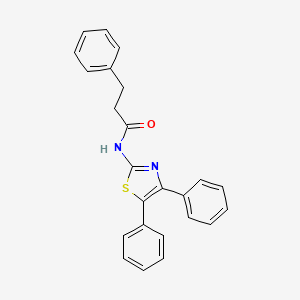
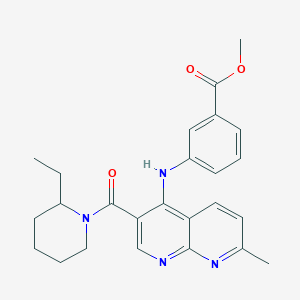
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)
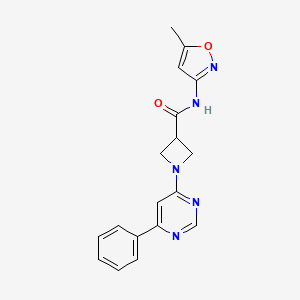
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)
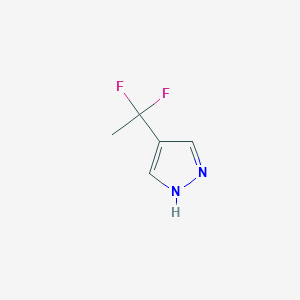
![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)